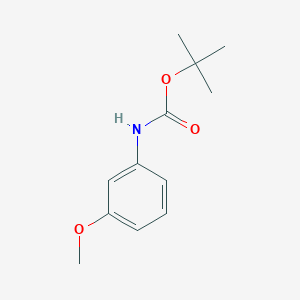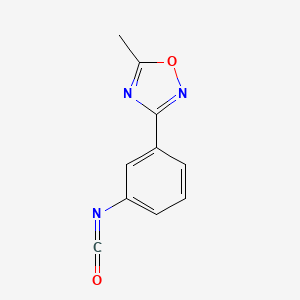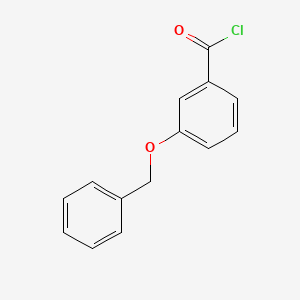
2-ブトキシフェニルボロン酸
説明
2-Butoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
センシングアプリケーション
ボロン酸は、ジオールやフッ化物イオンやシアン化物イオンなどの強いルイス塩基と相互作用するため、均一アッセイと不均一検出の両方において、さまざまなセンシングアプリケーションで使用されています。 .
ホルモン感受性リパーゼの阻害剤
2-ブトキシフェニルボロン酸は、ホルモン感受性リパーゼの薬理学的および生物学的に活性な阻害剤であり、代謝研究や病気の治療に影響を与える可能性があります。 .
薬物送達
フェニルボロン酸は、特定の分子間相互作用を標的とする薬物送達システムなど、分析および治療用途の分子基盤を提供する独自の化学を持っています。 .
クロスカップリング反応
ボロン酸とその誘導体は、有機合成と医薬品化学における基本的なプロセスであるクロスカップリング反応に使用されます。 .
触媒
ボロン酸を含む有機ボラン化合物は、さまざまな化学反応を支援する触媒において役割を果たしています。 .
材料科学
作用機序
Target of Action
2-Butoxyphenylboronic acid is a boron-based compound that has been identified as a potential inhibitor of hormone-sensitive lipase . Hormone-sensitive lipase is an enzyme that plays a crucial role in the breakdown of stored fats in our body.
Biochemical Pathways
2-Butoxyphenylboronic acid is often used in Suzuki-Miyaura (SM) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Result of Action
The primary result of the action of 2-Butoxyphenylboronic acid is the potential inhibition of hormone-sensitive lipase . This could lead to a decrease in the breakdown of stored fats in the body.
Action Environment
The action of 2-Butoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the reaction conditions, such as temperature and pH . Furthermore, the stability of boronic acids can be influenced by the presence of moisture and oxygen.
生化学分析
Biochemical Properties
2-Butoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of hormone-sensitive lipase . This enzyme is crucial in the hydrolysis of stored triglycerides, releasing free fatty acids and glycerol. By inhibiting hormone-sensitive lipase, 2-Butoxyphenylboronic acid can modulate lipid metabolism and energy homeostasis. Additionally, it interacts with various proteins and biomolecules, forming reversible covalent bonds with diols and other hydroxyl-containing compounds, which is a characteristic feature of boronic acids .
Cellular Effects
2-Butoxyphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of hormone-sensitive lipase, thereby impacting lipid metabolism within cells . This modulation can lead to changes in energy storage and utilization, influencing overall cell function. Furthermore, the compound’s interaction with hydroxyl-containing biomolecules can affect cellular signaling pathways, potentially altering gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, 2-Butoxyphenylboronic acid exerts its effects through the formation of reversible covalent bonds with diols and hydroxyl-containing biomolecules . This interaction can inhibit the activity of enzymes such as hormone-sensitive lipase, leading to changes in lipid metabolism. Additionally, the compound’s ability to form complexes with hydroxyl groups can influence various biochemical pathways, potentially affecting gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butoxyphenylboronic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the modulation of lipid metabolism.
Dosage Effects in Animal Models
The effects of 2-Butoxyphenylboronic acid in animal models are dose-dependent. At lower doses, the compound can effectively inhibit hormone-sensitive lipase without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in lipid metabolism and energy homeostasis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
2-Butoxyphenylboronic acid is involved in metabolic pathways related to lipid metabolism. By inhibiting hormone-sensitive lipase, the compound can alter the breakdown of triglycerides and the release of free fatty acids . This modulation can affect overall metabolic flux and energy balance within cells. Additionally, the compound’s interaction with hydroxyl-containing biomolecules can influence other metabolic pathways, potentially impacting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2-Butoxyphenylboronic acid is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form reversible covalent bonds with hydroxyl groups allows it to be localized in specific cellular compartments. This localization can influence its activity and function, as well as its accumulation within tissues .
Subcellular Localization
2-Butoxyphenylboronic acid is localized in various subcellular compartments, including the cytoplasm and lipid droplets . Its interaction with hydroxyl-containing biomolecules and enzymes directs it to specific cellular locations, where it can exert its effects on lipid metabolism and other biochemical pathways. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
特性
IUPAC Name |
(2-butoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZPYUBZXKOFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408162 | |
| Record name | 2-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91129-69-0 | |
| Record name | 2-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















